molecular formula C22H25NO4 B2401216 N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-2-ETHOXYNAPHTHALENE-1-CARBOXAMIDE CAS No. 1421513-13-4

N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-2-ETHOXYNAPHTHALENE-1-CARBOXAMIDE

Cat. No.: B2401216
CAS No.: 1421513-13-4
M. Wt: 367.445
InChI Key: SIYVCRPRJZIDEN-UHFFFAOYSA-N
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Description

N-[3-(2,5-Dimethylfuran-3-yl)-3-Hydroxypropyl]-2-Ethoxynaphthalene-1-Carboxamide is a synthetic organic compound characterized by a naphthalene carboxamide core substituted with a 2-ethoxy group and a 3-hydroxypropyl side chain bearing a 2,5-dimethylfuran moiety. Its molecular complexity arises from the interplay of rigid aromatic systems (naphthalene and furan) and flexible hydroxylated alkyl chains, which influence its hydrogen-bonding networks and crystal packing .

Properties

IUPAC Name

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-2-ethoxynaphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-4-26-20-10-9-16-7-5-6-8-17(16)21(20)22(25)23-12-11-19(24)18-13-14(2)27-15(18)3/h5-10,13,19,24H,4,11-12H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYVCRPRJZIDEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCC(C3=C(OC(=C3)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-2-ETHOXYNAPHTHALENE-1-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 2,5-dimethylfuran with an appropriate aldehyde to form an intermediate, which is then subjected to further reactions to introduce the naphthamide group. The reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-2-ETHOXYNAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydroxypropyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-2-ETHOXYNAPHTHALENE-1-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-2-ETHOXYNAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. The compound’s anti-inflammatory effects could be attributed to its inhibition of specific enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of this compound, we compare it structurally and functionally with analogous molecules, focusing on crystallographic data, hydrogen-bonding motifs, and stability.

Structural Analog: 3-(2,5-Dimethylfuran-3-yl)-1H-Pyrazol-5-ol–Ethyl 3-(Propan-2-ylidene)Carbazate

This compound (hereafter referred to as Analog A ), reported in , shares the 2,5-dimethylfuran moiety but replaces the naphthalene carboxamide with a pyrazole-carbazate system. Key structural and functional comparisons include:

Property Target Compound Analog A
Core Structure Naphthalene carboxamide Pyrazole-carbazate
Substituents 2-Ethoxy, 3-hydroxypropyl-dimethylfuran Propan-2-ylidene carbazate, dimethylfuran
Hydrogen-Bonding Motifs Likely O–H···O/N interactions from hydroxypropyl and carboxamide groups (inferred) O–H···N and N–H···O bonds forming trans-dimers with R₂²(8) ring motifs
Crystal Packing Not explicitly reported in evidence; predicted π-π stacking from naphthalene 2(5) ribbons along [010] via N–H···N and C–H···O bonds
Thermal Stability Unreported; ethoxy group may enhance solubility but reduce melting point Stabilized by bifurcated R₁¹(7) motifs and weak π-π interactions

Key Differences:

Hydrogen-Bonding Capacity : Analog A’s pyrazole and carbazate groups facilitate N–H···O/N bonds, forming complex 2D networks. The target compound’s hydroxypropyl chain may prioritize O–H···O/N interactions, favoring linear or helical packing.

Functional Groups : The ethoxy group in the target compound introduces steric hindrance and lipophilicity, contrasting with Analog A’s carbazate ester, which may enhance solubility in polar solvents.

Broader Structural Comparisons

  • Furan-Containing Derivatives : Compounds with 2,5-dimethylfuran (e.g., antifungal agents) often rely on furan’s electron-rich aromaticity for bioactivity. The target compound’s furan moiety may similarly participate in hydrophobic interactions or π-stacking, but its carboxamide side chain distinguishes it from simpler furan derivatives .
  • Naphthalene-Based Analogues: Compared to 2-ethoxynaphthalene derivatives (e.g., pro-drugs or fluorescent probes), the addition of a hydroxypropyl-dimethylfuran side chain introduces a stereochemical center and hydrogen-bond donor, altering solubility and molecular recognition properties.

Research Implications

  • Crystallography : The target compound’s structure determination would benefit from SHELX-based refinement (as in Analog A’s analysis ), particularly for resolving hydroxyl and ethoxy group conformations.
  • Pharmacological Potential: While Analog A’s pyrazole derivatives exhibit microbial activity, the target compound’s naphthalene core may confer affinity for aromatic protein pockets (e.g., kinase inhibitors).

Biological Activity

N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-2-ETHOXYNAPHTHALENE-1-CARBOXAMIDE is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structure that combines a naphthalene carboxamide with a dimethylfuran moiety, which may contribute to its diverse pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N2O4C_{16}H_{20}N_{2}O_{4}, with a molecular weight of approximately 304.34 g/mol. The structure includes functional groups known for their biological activity, particularly in the context of antimicrobial and anticancer properties.

PropertyValue
Common NameThis compound
CAS Number1421484-81-2
Molecular FormulaC₁₆H₂₀N₂O₄
Molecular Weight304.34 g/mol

Antimicrobial Properties

Research has indicated that compounds with similar naphthalene carboxamide structures exhibit significant antimicrobial activity. For instance, a study reported that various substituted naphthalene carboxamides demonstrated inhibitory effects against Mycobacterium avium, with some compounds showing higher efficacy than standard antibiotics like rifampicin and ciprofloxacin .

The biological activity of this compound may involve the inhibition of specific enzymes or pathways critical for microbial growth. For example, compounds in this class have been shown to inhibit photosynthetic electron transport (PET) in chloroplasts, which reflects their potential as herbicides or fungicides .

Case Studies and Research Findings

  • In Vitro Studies : A series of in vitro tests have been conducted to evaluate the effectiveness of naphthalene-based compounds against various pathogens. For example, compounds with structural similarities to this compound were tested for their ability to inhibit growth in bacterial cultures, showing promising results .
  • Structure-Activity Relationship (SAR) : The SAR studies indicate that modifications to the naphthalene ring or the furan substituent can significantly alter biological activity. For instance, the introduction of electron-withdrawing groups on the aromatic ring was correlated with increased antimicrobial potency .

Toxicity and Safety Profile

While exploring the biological activities, it is crucial to assess the toxicity profiles of these compounds. Initial screenings have shown that some derivatives exhibit low toxicity against human cell lines while maintaining high antimicrobial efficacy . This balance between activity and safety is essential for the development of therapeutic agents.

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